

# The Safety and Toxicity Profile of tcY-NH2: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | Ypgkf     |           |
| Cat. No.:            | B13393553 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction:

tcY-NH2, also known as (trans-Cinnamoyl)-**YPGKF**-NH2, is a selective and potent peptide antagonist of the Protease-Activated Receptor 4 (PAR4).[1][2][3][4][5] It has garnered interest in preclinical research for its role in modulating platelet aggregation and inflammation.[2][4] This technical guide provides a comprehensive overview of the currently available safety and toxicity data for tcY-NH2, with a focus on its mechanism of action, preclinical pharmacology, and known effects from in vitro and in vivo studies. It is important to note that while preclinical efficacy has been explored, dedicated, systematic toxicology studies are not widely available in the public domain.

## **Chemical and Physical Properties**



| Property          | Value                                                 | Reference |
|-------------------|-------------------------------------------------------|-----------|
| Chemical Name     | (trans-Cinnamoyl)-YPGKF-<br>NH2                       | [2]       |
| Synonyms          | tcY-NH2 TFA, trans-cinnamoyl-<br>YPGKF-NH2            | [5][6]    |
| Molecular Formula | C42H50F3N7O9 (TFA salt) /<br>C40H49N7O7 (free base)   | [3][6]    |
| Molecular Weight  | 853.88 g/mol (TFA salt) /<br>739.87 g/mol (free base) | [3][6]    |
| CAS Number        | 1262750-73-1 (TFA salt) /<br>327177-34-4 (free base)  | [3][6]    |
| Solubility        | Soluble to 1 mg/mL in water                           | [3]       |
| Purity            | ≥95%                                                  | [3]       |

#### **Mechanism of Action**

tcY-NH2 functions as a selective antagonist of PAR4, a G-protein coupled receptor primarily known for its role in thrombin-induced platelet activation. The binding of an agonist, such as thrombin or the activating peptide AYPGKF-NH2, to PAR4 initiates a signaling cascade. tcY-NH2 competitively inhibits this binding, thereby blocking downstream signaling pathways. A key pathway inhibited by tcY-NH2 is the Extracellular signal-Regulated Kinase (ERK) pathway, which is involved in cell proliferation and migration.[1][5]





Click to download full resolution via product page

Caption: Mechanism of action of tcY-NH2 as a PAR4 antagonist.

## **Preclinical Pharmacology and Efficacy**

While not formal toxicity studies, preclinical efficacy studies in animal models provide some insight into the biological effects and tolerance of tcY-NH2 at therapeutic doses.

## **In Vitro Activity**



| Assay                   | Model                 | Agonist               | IC50  | Reference |
|-------------------------|-----------------------|-----------------------|-------|-----------|
| Platelet<br>Aggregation | Rat Platelets         | AYPGKF-NH2<br>(10 μM) | 95 μΜ | [2]       |
| Aorta Relaxation        | Rat Aorta             | -                     | 64 μΜ | [2]       |
| Gastric<br>Contraction  | Rat Gastric<br>Tissue | -                     | 1 μΜ  | [2]       |

A concentration of 400  $\mu$ M tcY-NH2 has been shown to prevent endostatin release and platelet aggregation induced by thrombin or AY-NH2.[2]

#### **In Vivo Studies**



| Animal Model          | Condition                    | Dosing<br>Regimen                              | Observed<br>Effects                                                                                                                                 | Reference |
|-----------------------|------------------------------|------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Mice                  | Experimental<br>Inflammation | 40 ng/kg (single<br>intrapleural<br>injection) | Inhibited<br>neutrophil<br>recruitment.                                                                                                             | [2]       |
| Rat                   | Brain Death<br>Model         | 0.6 mg/kg (single<br>tail vein injection)      | Alleviated liver injury (lower ALT/AST), reduced inflammatory response and apoptosis in the liver, and inhibited NF-кB and MAPK pathway activation. | [2]       |
| Mice                  | Burn Injury<br>Model         | 0.6 mg/kg (single intraperitoneal injection)   | Increased posttraumatic activation of CD4+ Tregs in draining lymph nodes.                                                                           | [2]       |
| Isolated Rat<br>Heart | Ischemia-<br>Reperfusion     | 5 μM (15 min)                                  | Decreased infarct size by 51% and increased recovery of ventricular function by 26%.                                                                | [2]       |

These studies suggest that tcY-NH2 is biologically active and generally well-tolerated at the effective doses administered in these specific models. However, they do not provide



information on the safety margin or potential toxicities at higher doses or with chronic administration.

## **Safety and Toxicity Profile**

Formal, publicly available toxicological data for tcY-NH2 is limited. The primary source of direct safety information comes from a Material Safety Data Sheet (MSDS).

#### **Hazard Identification**

According to the MSDS from one supplier, tcY-NH2 is not classified as a hazardous substance or mixture.[6] The sheet indicates no specific hazards.[6]

#### **First Aid Measures**

Standard first aid measures are recommended in case of exposure[6]:

- Inhalation: Move to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation.
- Skin Contact: Rinse skin with plenty of water and remove contaminated clothing.
- Eye Contact: Flush eyes with large amounts of water, removing contact lenses if present.
- Ingestion: Wash out the mouth with water if the person is conscious. Do not induce vomiting unless directed by medical personnel.

#### **Lack of Formal Toxicological Data**

A comprehensive search of the scientific literature and public databases did not yield any formal studies on the following:

- Acute, sub-chronic, or chronic toxicity
- LD50 (Lethal Dose, 50%)
- NOAEL (No-Observed-Adverse-Effect Level)
- Genotoxicity or mutagenicity



- Carcinogenicity
- Reproductive and developmental toxicity
- A complete ADME (Absorption, Distribution, Metabolism, and Excretion) profile

#### **Experimental Protocols**

Detailed protocols for formal toxicity studies are not available. However, the methodologies for the in vivo efficacy studies can be inferred from the published literature.

#### **General In Vivo Dosing and Formulation**

Objective: To assess the therapeutic effect of tcY-NH2 in a relevant disease model.

#### Typical Protocol Outline:

- Animal Model: Select appropriate species and disease model (e.g., Sprague-Dawley rats for brain death model, mice for inflammation or burn injury models).
- Formulation: Prepare tcY-NH2 for in vivo administration. A common, though not explicitly stated for tcY-NH2, formulation for peptides involves solubilizing the compound in a vehicle such as saline, PBS, or a mixture containing DMSO, PEG300, and Tween 80.[4]
- Dosing:
  - Determine the dose based on previous studies or dose-ranging experiments (e.g., 0.6 mg/kg).
  - Select the route of administration (e.g., intravenous, intraperitoneal, intrapleural).
  - Administer the compound as a single dose or repeated doses depending on the study design.
- Endpoint Analysis: At the conclusion of the study, collect relevant tissues and/or blood samples. Analyze for biomarkers of efficacy (e.g., serum ALT/AST levels, inflammatory cell counts, infarct size) and potentially for signs of toxicity (e.g., histopathology of major organs, changes in body weight).





Click to download full resolution via product page

Caption: Generalized workflow for in vivo efficacy studies of tcY-NH2.

## **Summary and Future Directions**

tcY-NH2 is a promising preclinical tool for investigating the role of PAR4 in various physiological and pathological processes. The available data from in vitro and in vivo efficacy studies suggest it is effective at micromolar and sub-milligram per kilogram concentrations, respectively, without overt signs of toxicity in the reported short-term models.

However, the lack of a comprehensive and systematic toxicological evaluation is a significant data gap. To advance tcY-NH2 towards any potential clinical application, a rigorous safety assessment is mandatory. This would include, at a minimum:

- Acute toxicity studies to determine the maximum tolerated dose (MTD) and LD50.
- Repeat-dose toxicity studies (sub-chronic) in at least two species (one rodent, one non-rodent) to identify target organs of toxicity and establish the NOAEL.
- Genotoxicity testing (e.g., Ames test, micronucleus assay) to assess mutagenic potential.
- Safety pharmacology studies to evaluate effects on vital functions (cardiovascular, respiratory, and central nervous systems).
- Full ADME profiling to understand the compound's disposition in the body.

In conclusion, while tcY-NH2 shows clear biological activity as a PAR4 antagonist, its safety and toxicity profile remains largely uncharacterized. The information presented here, based on available preclinical research and supplier data, should be considered preliminary. Researchers and drug development professionals should exercise appropriate caution and recognize the need for comprehensive toxicological evaluation before considering this compound for further development.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. lifescienceproduction.co.uk [lifescienceproduction.co.uk]
- 2. medchemexpress.com [medchemexpress.com]
- 3. tcY-NH2 | Protease-Activated Receptor Antagonists: R&D Systems [rndsystems.com]
- 4. biorbyt.com [biorbyt.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. abmole.com [abmole.com]
- To cite this document: BenchChem. [The Safety and Toxicity Profile of tcY-NH2: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13393553#safety-and-toxicity-profile-of-tcy-nh2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com